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Abstract

LT175 is a novel, orally active dual peroxisome proliferator-activated receptor alpha/gamma
(PPARAaly) ligand with a unique pharmacological profile. Identified by the CAS number 862901-
87-9, this small molecule has demonstrated potent insulin-sensitizing effects coupled with
reduced adipogenic properties, positioning it as a promising candidate for the treatment of type
2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of
the chemical, physical, and biological properties of LT175, with a focus on its mechanism of
action, experimental validation, and relevant protocols for research and development. All
guantitative data is presented in structured tables, and key signaling pathways and
experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

LT175, chemically known as (2S)-2-(Biphenyl-4-yloxy)-3-phenyl-propionic acid, is a white to
beige powder.[1] Its fundamental properties are summarized in the table below.
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Property Value Reference
CAS Number 862901-87-9 [11[2]13][4]
Molecular Formula C21H1803 [21[31[5]
Molecular Weight 318.37 g/mol [11[2][5]

(2S)-3-phenyl-2-(4-
IUPAC Name ) ) [5]
phenylphenoxy)propanoic acid

Synonyms LT-175, LT 175 [2][4]
Appearance White to beige powder [1]
Purity >98% (HPLC) [1]
Solubility DMSO: 10 mg/mL [1]
Storage Temperature 2-8°C [1]

Biological Activity and Mechanism of Action

LT175 is a dual agonist of PPARa and PPARYy, with a partial agonist profile for PPARYy.[1][4]
This dual activity allows it to modulate both lipid and glucose metabolism. The peroxisome
proliferator-activated receptors (PPARS) are nuclear receptors that, upon activation by ligands,
form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences
called peroxisome proliferator response elements (PPRES) in the promoter region of target
genes, thereby regulating their transcription.

The partial agonism of LT175 on PPARYy is a key feature. It has been shown to interact with a
distinct region of the PPARY ligand-binding domain.[4] This unique binding mode is believed to
be responsible for its differential effects on gene expression compared to full PPARy agonists
like rosiglitazone. Specifically, LT175 affects the recruitment of transcriptional coregulators,
such as the cyclic-AMP response element-binding protein-binding protein (CBP) and nuclear
corepressor 1 (NCoR1), to the PPARy complex.[4] This selective modulation of coregulator
interaction is thought to underlie its potent insulin-sensitizing effects while having a reduced
capacity to induce adipogenesis, a common side effect of full PPARy agonists.[2][4]

Signaling Pathway of LT175
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Caption: LT175 binds to the inactive PPARy-RXR heterodimer, causing the dissociation of the
NCoR1 corepressor and the recruitment of the CBP coactivator, leading to the transcription of

target genes.

In Vitro and In Vivo Efficacy
In Vitro Activity

LT175 has been shown to be a potent activator of both human and mouse PPARa and a partial

agonist of human PPARYy.

Assay EC50 (pM) Reference
Human PPARa activation 0.22 [31[4]
Mouse PPARa activation 0.26 [3114]
Human PPARYy activation 0.48 [3114]

In vitro studies using 3T3-L1 preadipocytes have demonstrated that LT175 has a lower
adipogenic activity compared to the full PPARy agonist rosiglitazone.[2] It differentially activates
PPARYy target genes, leading to less lipid accumulation.[2]

In Vivo Activity
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In vivo studies in diet-induced insulin-resistant mice have highlighted the therapeutic potential
of LT175. Oral administration of LT175 (100 mg/kg/day) for 3 days resulted in a significant
decrease in body weight (11%) and reductions in fasting blood glucose, triglycerides, and free
fatty acids.[4] Furthermore, LT175 significantly decreased total plasma cholesterol.[4]

Parameter Effect of LT175 Treatment Reference
Body Weight 1 (11% decrease) [4]
Fasting Blood Glucose ! [4]
Triglycerides ! [4]
Free Fatty Acids ! [4]
Total Plasma Cholesterol ! [4]

Experimental Protocols

The following are summaries of key experimental protocols adapted from Gilardi et al., J Biol
Chem. 2014 Mar 7;289(10):6908-20.

Cell Culture and Transactivation Assays

e Cell Lines: HEK293T cells were cultured in Dulbecco's modified Eagle's medium (DMEM)
supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/ml penicillin,
and 100 pg/ml streptomycin.

o Transfection: Cells were transiently transfected using standard calcium phosphate
precipitation methods with expression vectors for PPARs, RXR, and a luciferase reporter
plasmid containing a PPRE.

o Luciferase Assay: 24 hours post-transfection, cells were treated with LT175 or a reference
compound for another 24 hours. Luciferase activity was measured using a luminometer, and
the results were normalized to a co-transfected -galactosidase expression vector.

Adipocyte Differentiation

e Cell Line: 3T3-L1 preadipocytes were grown to confluence in DMEM with 10% calf serum.
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 Differentiation Induction: Two days post-confluence, differentiation was induced by treating
the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 pM
dexamethasone, 10 pg/ml insulin, and the test compounds (LT175 or rosiglitazone).

e Maintenance: After 48 hours, the medium was replaced with DMEM containing 10% FBS
and 10 pg/ml insulin for another 48 hours. Subsequently, the cells were maintained in DMEM
with 10% FBS.

o Oil Red O Staining: After 8-10 days, differentiated adipocytes were fixed and stained with Oll
Red O to visualize lipid accumulation.

In Vivo Studies in Diet-Induced Obese Mice

« Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% of calories from fat) for a
specified period to induce obesity and insulin resistance.

o Treatment: Mice were orally administered with vehicle, LT175 (e.g., 100 mg/kg/day), or
reference compounds for a defined duration.

o Metabolic Parameters: Blood samples were collected to measure plasma levels of glucose,
insulin, triglycerides, free fatty acids, and cholesterol using standard enzymatic assays.

e Glucose and Insulin Tolerance Tests: Oral glucose tolerance tests (OGTT) and insulin
tolerance tests (ITT) were performed to assess glucose homeostasis and insulin sensitivity.

Experimental Workflow for In Vivo Study
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Caption: A typical experimental workflow for evaluating the in vivo efficacy of LT175 in a diet-
induced obesity mouse model.

Conclusion

LT175 (CAS 862901-87-9) is a promising dual PPARa/y agonist with a distinct mechanism of
action that confers potent insulin-sensitizing effects with a reduced risk of adipogenesis. Its
ability to selectively modulate PPARYy activity through a unique binding mode and differential
coregulator recruitment makes it an attractive lead compound for the development of next-
generation therapies for type 2 diabetes and related metabolic diseases. The data and
protocols presented in this guide provide a solid foundation for further research and
development of LT175 and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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